molecular formula C19H18ClNO3 B252946 5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B252946
M. Wt: 343.8 g/mol
InChI Key: UGUOQLNVYOWCPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is involved in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one works by inhibiting the activity of BTK, a key component of the BCR signaling pathway. BTK is involved in the activation of downstream signaling pathways that promote the survival and proliferation of B-cells. By inhibiting BTK, 5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one blocks BCR signaling and induces apoptosis in B-cells.
Biochemical and Physiological Effects:
5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one has been shown to selectively target BTK and spare other kinases in the same family, such as Tec and Itk. 5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in preclinical models of autoimmune and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one is its selectivity for BTK, which reduces the risk of off-target effects. 5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one also has a favorable pharmacokinetic profile, which makes it suitable for oral administration. However, 5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for the development of 5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one. One possible direction is the testing of 5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one in clinical trials for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. Another direction is the development of combination therapies that target multiple components of the BCR signaling pathway. Additionally, the development of more potent and selective BTK inhibitors may lead to improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one involves several steps, starting with the reaction of 2,4,5-trimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-hydroxyindole to form the corresponding amide. The amide is then treated with chloroacetyl chloride to form the desired compound, 5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one has been shown to inhibit BCR signaling and induce apoptosis in B-cells. 5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one has also demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, as well as inflammatory disorders, such as asthma and chronic obstructive pulmonary disease (COPD).

properties

Product Name

5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C19H18ClNO3

Molecular Weight

343.8 g/mol

IUPAC Name

5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1H-indol-2-one

InChI

InChI=1S/C19H18ClNO3/c1-10-6-12(3)14(7-11(10)2)17(22)9-19(24)15-8-13(20)4-5-16(15)21-18(19)23/h4-8,24H,9H2,1-3H3,(H,21,23)

InChI Key

UGUOQLNVYOWCPM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O)C)C

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O)C

Origin of Product

United States

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